molecular formula C19H16ClN5O B12389786 5-Lox-IN-3

5-Lox-IN-3

Cat. No.: B12389786
M. Wt: 365.8 g/mol
InChI Key: OMRORKLCGVKMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Lox-IN-3 is a potent inhibitor of the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are inflammatory mediators involved in various diseases, including asthma, arthritis, and cardiovascular diseases. By inhibiting 5-lipoxygenase, this compound can potentially reduce inflammation and provide therapeutic benefits in these conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Lox-IN-3 typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Common synthetic routes involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to construct the core structure. Subsequent steps may include oxidation, reduction, and substitution reactions to introduce specific functional groups .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .

Chemical Reactions Analysis

Types of Reactions

5-Lox-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further evaluated for their inhibitory activity against 5-lipoxygenase .

Scientific Research Applications

5-Lox-IN-3 has a wide range of scientific research applications, including:

Mechanism of Action

5-Lox-IN-3 exerts its effects by binding to the active site of 5-lipoxygenase, thereby inhibiting its enzymatic activity. This prevents the conversion of arachidonic acid to leukotrienes, reducing the production of these inflammatory mediators. The molecular targets of this compound include the iron-containing active site of 5-lipoxygenase and specific amino acid residues involved in substrate binding and catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Lox-IN-3 is unique in its high potency and selectivity for 5-lipoxygenase compared to other inhibitors. It has shown promising results in preclinical studies, demonstrating significant anti-inflammatory effects with minimal side effects. This makes it a valuable tool for research and a potential candidate for therapeutic development .

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

2-N-[[5-(4-chlorophenoxy)pyridin-2-yl]methyl]-3H-benzimidazole-2,5-diamine

InChI

InChI=1S/C19H16ClN5O/c20-12-1-5-15(6-2-12)26-16-7-4-14(22-11-16)10-23-19-24-17-8-3-13(21)9-18(17)25-19/h1-9,11H,10,21H2,(H2,23,24,25)

InChI Key

OMRORKLCGVKMCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)CNC3=NC4=C(N3)C=C(C=C4)N)Cl

Origin of Product

United States

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